(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-19(15-11-24-13-4-1-2-5-14(13)25-15)22-8-7-12(10-22)17-20-18(26-21-17)16-6-3-9-27-16/h1-6,9,12,15H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZJBPSYYWLLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel class of organic compounds with potential applications in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly in the fields of anticancer and neuroprotective research.
Structural Overview
The compound consists of a dihydrobenzo[b][1,4]dioxin moiety fused with a pyrrolidinyl group and a thiophene-substituted oxadiazole. This combination may enhance its pharmacological properties through various mechanisms of action.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, oxadiazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to our compound showed IC50 values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 (Prostate) | 0.67 |
| Compound B | HCT-116 (Colon) | 0.80 |
| Compound C | ACHN (Renal) | 0.87 |
These findings suggest that the incorporation of oxadiazole into the structure may significantly enhance anticancer activity.
MAO-B Inhibition
Monoamine oxidase B (MAO-B) inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's disease. Compounds containing dihydrobenzo[b][1,4]dioxin structures have shown promise as MAO-B inhibitors. For example, a related compound demonstrated competitive inhibition with an IC50 value of 8.19 µM . The structure–activity relationship (SAR) studies indicated that modifications to the dihydrobenzo[b][1,4]dioxin core could influence inhibitory potency.
Table 2: MAO-B Inhibition Activity
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Compound D | 8.19 | Competitive Inhibition |
| Compound E | 0.0059 | Reversible Inhibition |
The biological activity of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial in neurodegenerative conditions.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A recent publication explored the synthesis and biological evaluation of various oxadiazole derivatives targeting cancer cell lines . Among these derivatives, some exhibited remarkable cytotoxicity comparable to standard chemotherapeutics.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has shown that derivatives of the dioxin compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, analogues containing the 3-methoxybenzo[4,5]-dioxene moiety have demonstrated IC50 values ranging from 1.1 to 3.3 nM, indicating potent activity against cancer cell proliferation. This suggests that modifications to the dioxin structure can enhance its anticancer properties significantly .
Pharmacological Applications
Colchicine Binding Site Inhibitors : The compound has been investigated as a potential colchicine binding site inhibitor (CBSI), which is crucial in developing new antimitotic drugs. CBSIs target microtubule dynamics and can disrupt cancer cell division processes . The structural modifications of the dioxin moiety play a critical role in enhancing the efficacy of these inhibitors.
Targeting Epidermal Growth Factor Receptor (EGFR) : In silico studies have identified this compound as a novel mutant-selective EGFR inhibitor. This application is particularly relevant for treating cancers with mutations in the EGFR gene, which are common in non-small cell lung cancer. The ability of this compound to selectively inhibit mutant forms of EGFR may lead to more effective therapies with fewer side effects compared to traditional treatments .
Structure-Activity Relationship (SAR) Studies
Modifications and Potency : SAR studies indicate that variations in the substituents on the dioxin core influence biological activity significantly. For example, introducing different functional groups at specific positions can either enhance or diminish the compound's potency against targeted proteins involved in cancer progression .
Case Studies
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodology: The synthesis involves multi-step reactions, including the formation of the oxadiazole-thiophene moiety and coupling with the pyrrolidine-dihydrobenzodioxin scaffold. Key challenges include managing reactive intermediates (e.g., oxadiazole ring closure) and stereochemical control of the pyrrolidine ring. Optimization requires:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) for oxadiazole cyclization via reflux .
- Temperature control: Gradual heating (60–80°C) to avoid decomposition of sensitive intermediates .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) for regioselective oxadiazole formation .
Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF-EtOH mixtures) is critical .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology:
- NMR spectroscopy: ¹H/¹³C NMR to verify connectivity of the dihydrobenzodioxin, pyrrolidine, and oxadiazole-thiophene groups. NOESY can resolve stereochemistry in the pyrrolidine ring .
- Mass spectrometry (HRMS): ESI-HRMS to confirm molecular ion peaks and fragmentation patterns, particularly for the labile oxadiazole moiety .
- FT-IR: Identification of carbonyl (C=O) and C-N stretches in the oxadiazole ring (1600–1680 cm⁻¹) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodology: Given the thiophene-oxadiazole motif (known for antimicrobial/antioxidant properties) and dihydrobenzodioxin (CNS activity), prioritize:
- Antimicrobial assays: Broth microdilution (MIC) against Gram-positive/negative bacteria .
- Cytotoxicity screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Docking studies: Preliminary in silico analysis against targets like COX-2 or bacterial enzymes to guide assay selection .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodology:
- DFT calculations: Optimize geometry (B3LYP/6-31G*) to assess electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular docking: AutoDock Vina to simulate binding to targets (e.g., DNA gyrase for antimicrobial activity). Prioritize the oxadiazole-thiophene group as a pharmacophore .
- MD simulations: GROMACS to evaluate stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory data on biological activity in structurally similar compounds be resolved?
- Methodology:
- Systematic SAR analysis: Synthesize analogs (e.g., thiophene vs. phenyl substitutions) and compare bioactivity trends .
- Dose-response validation: Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
- Meta-analysis: Use tools like RevMan to aggregate data from studies on analogous benzo[d]thiazole or oxadiazole derivatives .
Q. What advanced techniques are required to study the compound’s environmental stability and degradation pathways?
- Methodology:
- HPLC-MS/MS: Monitor degradation under UV light, varying pH, or enzymatic conditions (e.g., liver microsomes) .
- QSAR modeling: Predict ecotoxicity (e.g., LC50 for aquatic organisms) using EPI Suite .
- Isotope labeling: Track metabolic pathways in model organisms (e.g., Daphnia magna) using ¹⁴C-labeled analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
